molecular formula C21H24O5 B5243688 4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde

4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde

Cat. No.: B5243688
M. Wt: 356.4 g/mol
InChI Key: FNSNIQSXQDHYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde is an organic compound with a complex structure that includes multiple ether linkages and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the reaction of 2-methoxy-4-prop-2-enylphenol with ethylene oxide to form an intermediate compound. This intermediate is then further reacted with additional ethylene oxide units to extend the ether chain. Finally, the aldehyde group is introduced through a formylation reaction, typically using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial production also emphasizes the importance of purity and consistency, often achieved through rigorous purification processes such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties. It can serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. Additionally, its antimicrobial activity could be due to the disruption of microbial cell membranes or interference with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    4-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]benzaldehyde: Similar structure but lacks the prop-2-enyl group.

    4-[2-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]benzaldehyde: Similar structure but with ethoxy groups instead of methoxy groups.

    4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]acetophenone: Similar structure but with a ketone group instead of an aldehyde group.

Uniqueness

4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde is unique due to the presence of the prop-2-enyl group, which can impart distinct chemical and biological properties. This structural feature may influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-3-4-17-7-10-20(21(15-17)23-2)26-14-12-24-11-13-25-19-8-5-18(16-22)6-9-19/h3,5-10,15-16H,1,4,11-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSNIQSXQDHYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.